molecular formula C17H18ClNO2 B14548063 2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide CAS No. 61956-05-6

2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide

Cat. No.: B14548063
CAS No.: 61956-05-6
M. Wt: 303.8 g/mol
InChI Key: QMRXRURYFGNRDI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group attached to a phenyl and an ethoxyphenyl group

Preparation Methods

The synthesis of 2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a substituted benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Chemical Reactions Analysis

2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Scientific Research Applications

2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(4-ethoxyphenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-Chloro-N-(3-nitrophenyl)acetamide: This compound contains a nitro group instead of an ethoxy group, leading to different chemical and biological properties.

    Acetanilide: A simpler compound with a phenylacetamide structure, used as a precursor in the synthesis of various pharmaceuticals.

Properties

CAS No.

61956-05-6

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

2-chloro-N-[(3-ethoxyphenyl)-phenylmethyl]acetamide

InChI

InChI=1S/C17H18ClNO2/c1-2-21-15-10-6-9-14(11-15)17(19-16(20)12-18)13-7-4-3-5-8-13/h3-11,17H,2,12H2,1H3,(H,19,20)

InChI Key

QMRXRURYFGNRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C2=CC=CC=C2)NC(=O)CCl

Origin of Product

United States

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